Alkyl Chain Length Drives >400-Fold Difference in Polymer Field-Effect Mobility Between C6 and C12 Analogues
The field-effect hole mobility of regioregular poly(3-alkylthiophene)s exhibits a pronounced non-monotonic dependence on alkyl chain length. In a systematic study spanning C4 to C12 side chains, the polymer derived from the dodecyl monomer (P3DDT) yielded an average hole mobility of 2.4×10⁻⁵ cm²/V·s, compared to 1×10⁻² cm²/V·s for poly(3-hexylthiophene) (P3HT) derived from the C6 analog, representing an approximately 417-fold reduction in charge carrier mobility [1]. This contrasts with the C4 butyl variant (1.2×10⁻³ cm²/V·s), establishing that the hexyl chain is optimal for charge transport while the dodecyl chain shifts the polymer toward applications where solubility, thermal transitions, or mechanical flexibility are prioritized over maximum mobility [1]. The data were obtained from thin-film transistors with 20-30 nm active layers under identical measurement conditions [1].
| Evidence Dimension | Field-effect hole mobility (μ_FET) of regioregular poly(3-alkylthiophene) thin-film transistors |
|---|---|
| Target Compound Data | P3DDT (C12, from target monomer): 2.4×10⁻⁵ cm²/V·s |
| Comparator Or Baseline | P3HT (C6): 1×10⁻² cm²/V·s; P3BT (C4): 1.2×10⁻³ cm²/V·s |
| Quantified Difference | P3DDT mobility is ~417× lower than P3HT; ~50× lower than P3BT |
| Conditions | Thin-film transistors (20-30 nm active layer); regioregular polymers; alkyl chain series C4 through C12; identical measurement protocol (Babel & Jenekhe, 2005) |
Why This Matters
This quantifies that the C12 dodecyl monomer is not an interchangeable analog of the more common C6 hexyl monomer; selecting the wrong chain length can alter device mobility by over two orders of magnitude, directly impacting OFET or OPV performance specifications.
- [1] Babel, A. & Jenekhe, S.A. (2005). Alkyl chain length dependence of the field-effect carrier mobility in regioregular poly(3-alkylthiophene)s. Synthetic Metals, 148(2), 169-173. DOI: 10.1016/j.synthmet.2004.09.033. View Source
